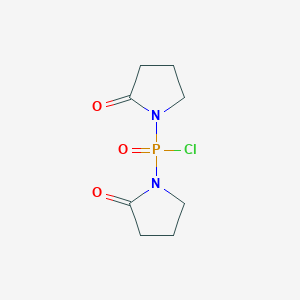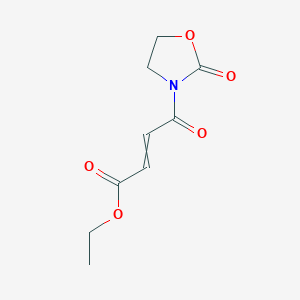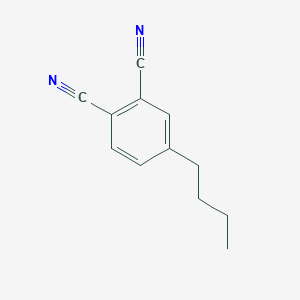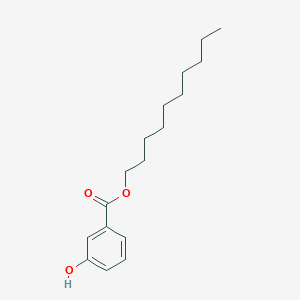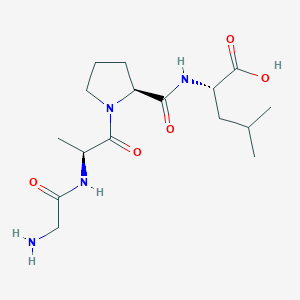
H-Gly-Ala-Pro-Leu-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Gly-Ala-Pro-Leu-OH is a tetrapeptide consisting of the amino acids glycine, alanine, proline, and leucine Peptides like this one are short chains of amino acids linked by peptide bonds, which are formed between the carboxyl group of one amino acid and the amino group of another
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Ala-Pro-Leu-OH typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) for the amino group and methyl or benzyl esters for the carboxyl group.
Activation of Carboxyl Group: The carboxyl group of the first amino acid (glycine) is activated using reagents like dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives.
Coupling Reaction: The activated carboxyl group reacts with the amino group of the next amino acid (alanine) to form a peptide bond. This process is repeated for the remaining amino acids (proline and leucine).
Deprotection: After the peptide chain is assembled, the protecting groups are removed using specific reagents like trifluoroacetic acid (TFA) for Boc groups.
Industrial Production Methods
In industrial settings, the synthesis of peptides like This compound can be carried out using automated peptide synthesizers. These machines automate the repetitive steps of amino acid coupling and deprotection, allowing for the efficient production of peptides on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
H-Gly-Ala-Pro-Leu-OH: can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by enzymes or acidic/basic conditions, breaking the tetrapeptide into individual amino acids.
Oxidation and Reduction: Specific amino acids within the peptide, such as proline, can undergo oxidation or reduction reactions.
Substitution: Functional groups on the amino acids can be modified through substitution reactions.
Common Reagents and Conditions
Hydrolysis: Enzymes like proteases or chemical reagents like hydrochloric acid (HCl) can be used.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.
Major Products
Hydrolysis: Glycine, alanine, proline, and leucine.
Oxidation/Reduction: Modified amino acids with altered functional groups.
Wissenschaftliche Forschungsanwendungen
H-Gly-Ala-Pro-Leu-OH: has various applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the production of biomaterials and as a component in cosmetic formulations.
Wirkmechanismus
The mechanism of action of H-Gly-Ala-Pro-Leu-OH depends on its specific application. In biological systems, peptides can interact with receptors, enzymes, or other proteins, influencing various cellular pathways. The specific sequence of amino acids determines the peptide’s binding affinity and specificity for its molecular targets.
Vergleich Mit ähnlichen Verbindungen
H-Gly-Ala-Pro-Leu-OH: can be compared with other tetrapeptides like H-Gly-Ala-Pro-Gly-OH or H-Gly-Ala-Pro-Val-OH . The unique sequence of amino acids in This compound imparts distinct properties, such as hydrophobicity, stability, and biological activity. Similar compounds include:
- H-Gly-Ala-Pro-Gly-OH
- H-Gly-Ala-Pro-Val-OH
- H-Gly-Ala-Pro-Phe-OH
Eigenschaften
Molekularformel |
C16H28N4O5 |
|---|---|
Molekulargewicht |
356.42 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C16H28N4O5/c1-9(2)7-11(16(24)25)19-14(22)12-5-4-6-20(12)15(23)10(3)18-13(21)8-17/h9-12H,4-8,17H2,1-3H3,(H,18,21)(H,19,22)(H,24,25)/t10-,11-,12-/m0/s1 |
InChI-Schlüssel |
SUCZGAQPOWQATN-SRVKXCTJSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14271067.png)
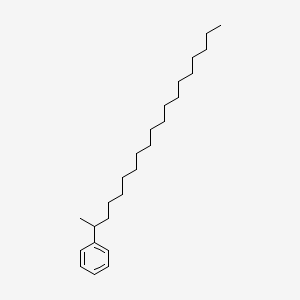
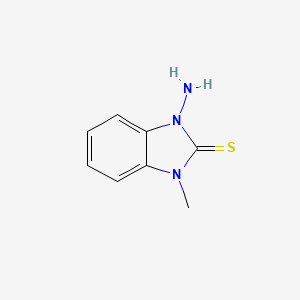
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14271073.png)
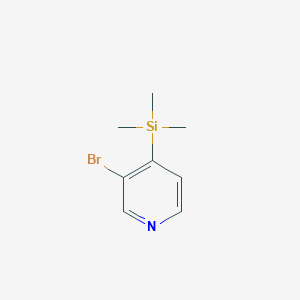
![Methyl 3-[(triethoxysilyl)oxy]propanoate](/img/structure/B14271081.png)
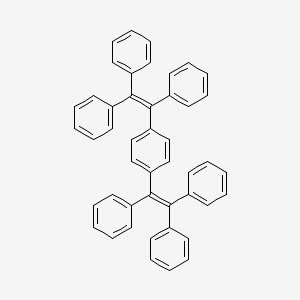
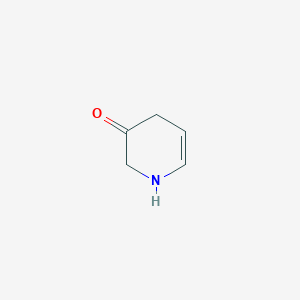
![N,N-Bis(4-ethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14271097.png)

